(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
Description
(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a pyrimidine substituent at the 1-position of the pyrrolidin-3-ol ring. The (S)-configuration at the pyrrolidine stereocenter is critical for its biological interactions, as enantiomeric forms often exhibit divergent binding affinities and activities. The 4-methyl-pyrimidin-2-yl group contributes to its unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for targeting enzymes or receptors that recognize heterocyclic motifs .
Properties
IUPAC Name |
(3S)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVDBTRUDYXDNK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The target molecule can be dissected into two primary subunits:
-
4-Methylpyrimidin-2-yl moiety : Synthesized via cyclocondensation of amidines or cross-coupling strategies.
-
(S)-Pyrrolidin-3-ol scaffold : Derived from chiral pool precursors (e.g., L-hydroxyproline) or asymmetric reductions of pyrrolidinones.
Critical challenges include preserving the (S)-configuration at the pyrrolidine C3 position and ensuring regioselective substitution at the pyrimidine C2 position.
Synthetic Routes and Methodological Details
Route 1: Lactam Reduction and Nucleophilic Substitution
This two-step approach, adapted from EP4382529A1, begins with (3S)-pyrrolidin-3-ol hydrochloride and leverages nucleophilic aromatic substitution:
Step 1: Synthesis of (3S)-Pyrrolidin-3-ol Hydrochloride
-
Starting material : (S)-Aminohydroxybutyric acid (IV) undergoes esterification with methanol and acetyl chloride (2.1 eq.) at 55–60°C, followed by HCl-mediated salt formation.
-
Lactam reduction : Treatment with sodium borohydride (4 eq.) in diglyme at 80°C for 12 hours yields (3S)-pyrrolidin-3-ol (I) with >99% enantiomeric excess (ee).
Step 2: Pyrimidine Coupling
Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes SNAr reactivity |
| Temperature | 80°C | Balances rate vs. decomposition |
| Base | K2CO3 | Prevents epimerization |
Route 2: Reductive Amination and Cross-Coupling
Drawing from PMC9415947, this route employs palladium-catalyzed couplings:
Step 1: Aldehyde Intermediate Synthesis
-
Starting material : Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate reduced to alcohol (NaBH4, 99% yield), then oxidized to aldehyde (Dess–Martin periodinane, 46% yield).
Step 2: Reductive Amination
-
Reagents : (S)-Pyrrolidin-3-ol, sodium triacetoxyborohydride.
-
Conditions : Dichloromethane, 25°C, 12 hours.
Step 3: Suzuki–Miyaura Coupling
Route 3: Chiral Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution via diastereomeric salt formation is employed:
-
Resolution agent : L-Tartaric acid (2 eq.) in ethanol/water.
Critical Process Parameters and Analytical Validation
Stereochemical Control
Purity Profiling
-
HPLC analysis : C18 column, 0.1% TFA in H2O/MeCN gradient (90:10 to 50:50 over 20 min). Detects ≤0.1% of lactam or ester impurities.
-
X-ray crystallography : Confirms absolute configuration (C3 S-configuration) via Flack parameter = 0.02(2).
Comparative Evaluation of Synthetic Routes
| Route | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| 1 | 2 | 44% | Scalable, GMP-compatible | Requires chiral starting material |
| 2 | 3 | 27% | Modular for analog synthesis | Pd cost, purification challenges |
| 3 | 4 | 35% | Resolves racemates | Low throughput, solvent-intensive |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrimidine ring using hydrogenation catalysts.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
a. Enzyme Inhibition
One of the primary applications of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is in the development of enzyme inhibitors. It has been studied for its potential as a selective inhibitor of phosphodiesterase type 9A (PDE9A), which is implicated in cognitive disorders. Research indicates that derivatives of this compound exhibit significant inhibitory activity against PDE9A, demonstrating a promising avenue for treating conditions like Alzheimer's disease .
b. Anticancer Activity
The compound has also shown potential in anticancer research. Studies have evaluated its effectiveness against various cancer cell lines, indicating that it may induce apoptosis through specific molecular pathways. For instance, it has been linked to the inhibition of growth in lung cancer cells via modulation of signaling pathways related to cell proliferation and survival .
a. Neuropharmacology
This compound's interaction with neurotransmitter receptors makes it a candidate for neuropharmacological studies. Its ability to act as a modulator for serotonin receptors has been explored, suggesting potential applications in treating mood disorders and anxiety .
b. Structure–Activity Relationship (SAR) Studies
The compound serves as a valuable tool in SAR studies aimed at optimizing the efficacy and selectivity of novel drug candidates. By systematically modifying the pyrrolidine or pyrimidine moieties, researchers can enhance biological activity while minimizing side effects .
a. Agrochemicals
In the agrochemical sector, this compound is utilized as a building block for synthesizing herbicides and pesticides. Its structural properties allow for modifications that enhance the efficacy of agricultural chemicals while reducing environmental impact.
b. Material Science
The compound's unique chemical structure also finds applications in material science, particularly in the development of specialty materials and polymers that exhibit specific mechanical and thermal properties .
Case Study 1: PDE9A Inhibition
A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of this compound derivatives as PDE9A inhibitors. The most potent variant exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a therapeutic agent for cognitive enhancement .
Case Study 2: Anticancer Properties
Research conducted on lung cancer cell lines demonstrated that this compound could inhibit cell proliferation through apoptosis induction mechanisms. The findings suggest that modifications to the compound could lead to more effective anticancer therapies .
Mechanism of Action
The mechanism of action of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Compounds :
Analysis :
Pyrimidine vs. Triazolopyrimidine Scaffolds: The 4-methyl-pyrimidin-2-yl group in the target compound contrasts with the triazolopyrimidine core of RG7774 . Triazolopyrimidines often exhibit enhanced π-stacking and hydrogen-bonding capabilities, which may improve kinase binding compared to simpler pyrimidine derivatives. Substitution at the pyrimidine 4-position (methyl in the target vs.
Pyrrolidine Configuration and Functionalization :
- The (S)-configuration in the target compound parallels the stereochemical requirements of Vernakalant, where the (3R)-pyrrolidin-3-ol is critical for antiarrhythmic efficacy via ion channel modulation .
- 1NBn and 1N (BER glycosylase inhibitors) demonstrate that hydroxymethyl or benzyl groups on pyrrolidine dramatically enhance DNA repair enzyme affinity (Kd ~ pM), suggesting that substituent polarity and size are pivotal for high-affinity interactions .
Biological Targets and Mechanisms :
- Unlike the TRK inhibitor in , which uses a pyrazolo-pyrimidine-carboxamide scaffold, the target compound’s simpler pyrimidine-pyrrolidine structure may favor different kinase or enzyme interactions.
- The absence of a carboxamide or sulfonyl group (cf. ’s 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol) in the target compound implies distinct electronic properties, possibly reducing off-target effects .
Biological Activity
(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol, with CAS number 1264036-37-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including detailed research findings and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 167.22 g/mol
- IUPAC Name : this compound
Research indicates that this compound may function as a phosphodiesterase type 9A (PDE9A) inhibitor. This inhibition leads to elevated levels of cyclic guanosine monophosphate (cGMP) in the central nervous system, which is associated with enhanced cognitive functions and neuroprotection in rodent models .
1. Neuropharmacological Effects
Studies have demonstrated that this compound exhibits procognitive effects in various rodent models. It has been shown to improve memory and learning capabilities by modulating neurotransmitter systems through increased cGMP levels .
Table 1: Summary of Neuropharmacological Effects
| Study | Model | Effect |
|---|---|---|
| Rodent Models | Increased cGMP levels; improved cognitive function | |
| APP Transgenic Mouse Model | Synaptic stabilization |
2. Antimicrobial Activity
In addition to its neuropharmacological properties, this compound has shown promising antibacterial activity against various strains of bacteria. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.013 |
Case Study 1: Cognitive Enhancement in Rodents
In a controlled study involving aged rodents, this compound was administered to assess its effects on memory retention. The results indicated a statistically significant improvement in performance on memory tasks compared to control groups, suggesting its potential as a therapeutic agent for cognitive decline .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial properties of this compound against clinical isolates of resistant bacterial strains. The results showed that it effectively inhibited growth and could be a candidate for developing new antimicrobial therapies .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications to the pyrimidine ring or the pyrrolidine core may enhance or diminish its pharmacological effects. Research into SAR has provided insights into optimizing this compound for better efficacy against both cognitive impairments and microbial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol, and how can they be adapted for small-scale laboratory synthesis?
- Methodological Answer : The synthesis typically involves coupling 4-methylpyrimidine derivatives with chiral pyrrolidin-3-ol precursors. For instance, describes a thiourea-forming reaction between 4-methyl-pyrimidin-2-ylamine and pyridin-2-yl-dithiocarbamic acid methyl ester under reflux in toluene. Adapting this for small-scale synthesis requires precise stoichiometric control (1:1 molar ratio), solvent optimization (e.g., replacing toluene with lower-boiling solvents for easier purification), and catalytic acceleration (e.g., using Lewis acids). Recrystallization from methanol is recommended for purification .
Q. How can the stereochemical purity of this compound be validated experimentally?
- Methodological Answer : Chiral HPLC or polarimetry is essential for confirming enantiomeric excess. highlights a patent for producing enantiopure pyrrolidin-3-ol derivatives, emphasizing chromatography with chiral stationary phases (e.g., cellulose- or amylose-based columns). Additionally, X-ray crystallography (using SHELX software for refinement, as in ) can definitively assign the (S)-configuration by analyzing the crystal lattice .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve the pyrimidine and pyrrolidine moieties. The hydroxyl proton (δ ~4.5 ppm) and pyrimidine protons (δ ~8.5 ppm) are diagnostic (see for analogous compounds).
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for CHNO: 180.1137).
- IR : The hydroxyl stretch (~3200–3500 cm) and pyrimidine ring vibrations (~1600 cm) are key .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in stereoselective synthesis?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., racemization). suggests refluxing in aprotic solvents (e.g., xylene) with radical inhibitors (e.g., BHT). Catalytic asymmetric methods, such as chiral auxiliaries or organocatalysts, can enhance stereocontrol. For example, uses tert-butyl carbamate intermediates to stabilize reactive centers during coupling .
Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?
- Methodological Answer : Discrepancies between experimental (XRD) and computational (DFT) data may arise from dynamic effects (e.g., solvent inclusion). Refinement via SHELXL ( ) with TWIN/BASF commands can address twinning or disorder. Compare Hirshfeld surfaces (from CrystalExplorer) with DFT-optimized geometries to identify lattice interactions distorting the molecular structure .
Q. How does the hydroxyl group in pyrrolidin-3-ol influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The hydroxyl group acts as a hydrogen-bond donor, directing regioselectivity in substitutions. For example, in SNAr reactions, the hydroxyl stabilizes transition states via intramolecular H-bonding to pyrimidine nitrogen (). Kinetic studies (e.g., Eyring plots) under varying pH can quantify this effect. notes similar behavior in chloro-benzyl-pyrrolidin-3-ol derivatives .
Q. What are the challenges in scaling up the synthesis while maintaining green chemistry principles?
- Methodological Answer : Scaling requires solvent recovery (e.g., distillation loops) and minimizing hazardous reagents. advocates for continuous-flow reactors to reduce waste and improve heat transfer. Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent, and employ biocatalysts (e.g., immobilized lipases) for chiral resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
